molecular formula C23H26N2O4S B301174 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301174
M. Wt: 426.5 g/mol
InChI Key: ZDCKDNINEZLETI-UBWZAKNHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. These GTPases play a crucial role in cell signaling and are involved in various cellular processes such as cell migration, proliferation, and differentiation. EHT 1864 has been extensively studied for its potential use in cancer therapy, as well as in the treatment of other diseases such as inflammation and cardiovascular diseases.

Mechanism of Action

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 targets the Rho family of small GTPases, which are involved in various cellular processes such as cell migration, proliferation, and differentiation. These GTPases are activated by binding to GTP and are inactivated by hydrolysis of GTP to GDP. 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 inhibits the activity of Rho GTPases by binding to their nucleotide-binding site, preventing the exchange of GDP for GTP and thereby blocking their activation.
Biochemical and physiological effects:
5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 in lab experiments is its specificity for Rho GTPases. This allows for the selective inhibition of Rho GTPases without affecting other cellular processes. However, one limitation of using 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This may require higher concentrations of the compound to achieve the desired effect, which could lead to off-target effects.

Future Directions

There are several future directions for the study of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864. One area of interest is the development of more potent analogs of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 that could be used in cancer therapy. Another area of interest is the study of the effects of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 on other cellular processes, such as autophagy and apoptosis. Additionally, the use of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to determine its potential as a synergistic treatment option.

Synthesis Methods

The synthesis of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 involves the reaction of 2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a catalyst such as piperidine. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 as a yellow solid.

Scientific Research Applications

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of Rho GTPases, which are often overexpressed in cancer cells and play a crucial role in tumor progression and metastasis. Inhibition of Rho GTPases by 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to reduce tumor growth and metastasis in various cancer models.

properties

Product Name

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2O4S/c1-4-14-25-22(27)20(15-16-8-7-9-19(21(16)26)29-6-3)30-23(25)24-17-10-12-18(13-11-17)28-5-2/h7-13,15,26H,4-6,14H2,1-3H3/b20-15-,24-23?

InChI Key

ZDCKDNINEZLETI-UBWZAKNHSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.